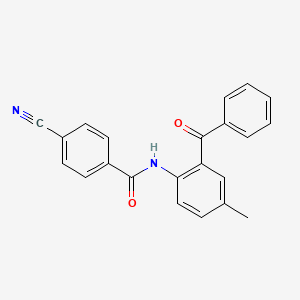

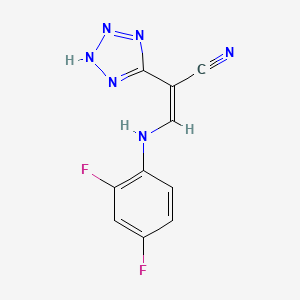

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. BML-210 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for further research.

Scientific Research Applications

Polymer Synthesis and Characterization

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide has been explored in the synthesis of novel aromatic polyimides. These polymers exhibit solubility in common organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures between 168°C and 254°C. This research opens pathways for developing advanced materials with potential applications in electronics and aerospace industries due to their excellent thermal and chemical resistance properties (Butt et al., 2005).

Antimicrobial Activity

The compound has shown relevance in the development of fluorobenzamides containing thiazole and thiazolidine derivatives as antimicrobial agents. Specifically, its fluorinated derivatives demonstrate potent antimicrobial activity against various bacterial and fungal strains, highlighting its potential in addressing antibiotic resistance issues (Desai et al., 2013).

Anticancer Research

In anticancer research, derivatives of N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide have been synthesized and evaluated for their ability to inhibit human liver cancer cell proliferation and proteasome activity. This research signifies its potential role in cancer therapy, especially in the development of novel proteasome inhibitors that can induce cytostatic effects in cancer cells (Yan et al., 2015).

Catalyst Design

The compound has been utilized in the design of specific catalysts for organic reactions, demonstrating enzyme-like specificity and efficiency. This application is crucial in the field of green chemistry, where the development of efficient and selective catalysts is essential for sustainable chemical processes (Morihara et al., 1988).

Drug Discovery and Pharmacology

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide derivatives have been explored as potent histone deacetylase inhibitors, showing significant potential in cancer treatment by modulating gene expression through epigenetic mechanisms. This research highlights its application in the discovery of novel therapeutic agents for treating various diseases, including cancer (Rodrigues et al., 2016).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-15-7-12-20(19(13-15)21(25)17-5-3-2-4-6-17)24-22(26)18-10-8-16(14-23)9-11-18/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYMQPGGJWKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

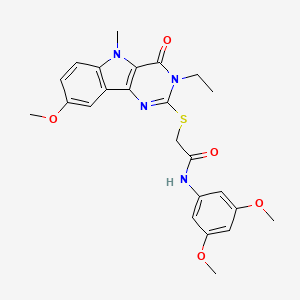

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

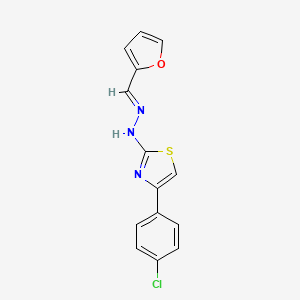

![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)

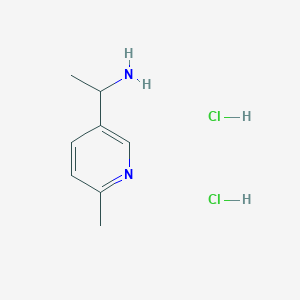

![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)